molecular formula C12H7F2NO2 B1604236 5-(2,4-Difluorophenyl)nicotinic acid CAS No. 887973-46-8

5-(2,4-Difluorophenyl)nicotinic acid

Cat. No.: B1604236
CAS No.: 887973-46-8
M. Wt: 235.19 g/mol
InChI Key: XOVWLKSCPLTSEW-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7F2NO2 . It is also known as Diflunisal. The compound is widely studied in scientific research.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H7F2NO2 . The average mass is 235.186 Da and the monoisotopic mass is 235.044479 Da .

Scientific Research Applications

Synthesis and Herbicidal Activity

5-(2,4-Difluorophenyl)nicotinic acid is a compound related to nicotinic acid derivatives, which have been explored for various scientific applications, including herbicidal activity. A study by Chen Yu et al. (2021) focused on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showcasing their potential in herbicidal applications. Some derivatives demonstrated significant herbicidal activity against specific weeds, indicating the usefulness of nicotinic acid derivatives in the development of new herbicides (Chen Yu et al., 2021).

Receptor-Mediated Effects

Nicotinic acid, a compound related to this compound, is known for its lipid-lowering effects mediated through specific receptors such as PUMA-G and HM74 in humans. These receptors are involved in the anti-lipolytic effect of nicotinic acid, reducing lipolysis in adipose tissue and contributing to its lipid-lowering action. The identification of these receptors has opened new avenues for understanding the mechanisms of nicotinic acid and designing drugs that can mimic its effects with potentially fewer side effects (S. Tunaru et al., 2003).

Industrial Applications

The industrial production of nicotinic acid, which shares structural similarities with this compound, has been a subject of research due to its importance in nutrition and medicine. Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, highlighting the need for greener production methods that align with the principles of green chemistry and reduce environmental impact. This research underscores the potential of nicotinic acid derivatives in various industrial applications, including their synthesis through environmentally friendly processes (Dawid Lisicki et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, nicotinic acid, indicates that it can cause serious eye irritation and is harmful to aquatic life . It is advised to avoid release to the environment, wear eye protection/face protection, and seek medical advice if eye irritation persists .

Properties

IUPAC Name

5-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVWLKSCPLTSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646976
Record name 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-46-8
Record name 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromonicotinic acid (0.5 g, 2.48 mmol) in DMF (7.4 mL) and water (2.5 mL) were added (2,4-difluorophenyl)boronic acid (0.43 g, 2.72 mmol), palladium acetate (27.8 mg, 0.12 mmol), 3,3′,3″-phosphinidynetris (benzensulfonic acid) trisodium salt (0.21 g, 0.37 mmol) and diisopropylamine (1.23 mL, 8.66 mmol). The mixture was heated to 80° C. After 1.5 h, the mixture was cooled to ambient temperature and filtered. The filtrate was purified by reverse chromatography (C-18, 95% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid). The product was converted to hydrochloride salt by adding HCl (2.0 M in ether) and concentrated to give the hydrochloride salt of the title compound (0.65 g). MS 236.0 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
27.8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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